molecular formula C28H21ClN4O2 B2594027 6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline CAS No. 391890-58-7

6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Cat. No.: B2594027
CAS No.: 391890-58-7
M. Wt: 480.95
InChI Key: LQRWCQXUIFSJPP-UHFFFAOYSA-N
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Description

6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a complex organic compound that features a quinazoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline typically involves multi-step organic synthesis

    Quinazoline Core Formation: The quinazoline core can be synthesized via the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Pyrazole Formation: The pyrazole ring is often formed through the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Final Coupling: The final step involves coupling the quinazoline core with the pyrazole-furan moiety, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions often employ bases like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers or other advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it might inhibit or activate enzymes by binding to their active sites. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline: Similar structure but with a different substitution pattern on the phenyl ring.

    6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)quinazoline: Another derivative with additional methoxy groups.

Uniqueness

The uniqueness of 6-chloro-2-(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-2-[3-(furan-2-yl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN4O2/c1-34-25-11-6-5-10-20(25)23-17-24(26-12-7-15-35-26)33(32-23)28-30-22-14-13-19(29)16-21(22)27(31-28)18-8-3-2-4-9-18/h2-16,24H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRWCQXUIFSJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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